5-Brom-N,N,4-trimethyl-1,3-thiazol-2-amin

Übersicht

Beschreibung

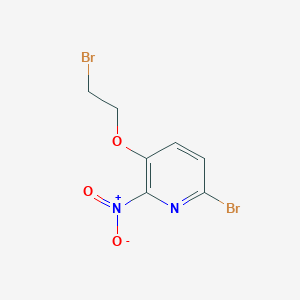

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C6H9BrN2S . It has an average mass of 221.118 Da and a monoisotopic mass of 219.966980 Da .

Molecular Structure Analysis

The molecular structure of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, substituted with bromine and trimethylamine groups .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate, einschließlich 5-Brom-N,N,4-trimethyl-1,3-thiazol-2-amin, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Der strukturelle Baustein des Thiazols ist bekannt dafür, mit bakteriellen Zellkomponenten zu interagieren, ihre Funktion zu stören und zum Hemmen des bakteriellen Wachstums zu führen . Diese Anwendung ist bedeutsam für die Entwicklung neuer Antibiotika, insbesondere angesichts der steigenden Antibiotikaresistenz.

Antitumor-Eigenschaften

Forschungen haben gezeigt, dass Thiazolverbindungen eine Zytotoxizität gegenüber verschiedenen Krebszelllinien aufweisen können. Das Vorhandensein des Thiazolrings kann zur Induktion von Apoptose in Krebszellen beitragen, was es zu einem wertvollen Gerüst für die Entwicklung von Antitumormedikamenten macht . Die fragliche spezifische Verbindung könnte ein Kandidat für weitere Untersuchungen in der Krebstherapie sein.

Entzündungshemmende und analgetische Wirkungen

Thiazole sind auch für ihre entzündungshemmenden und analgetischen Eigenschaften bekannt. Sie können entzündungsfördernde Signalwege modulieren und die Schmerzempfindung reduzieren, was für die Behandlung chronisch-entzündlicher Erkrankungen von Vorteil ist . Die Brom- und Trimethylgruppen in this compound können diese Wirkungen verstärken.

Neuroprotektive Aktivität

Einige Thiazolderivate haben eine neuroprotektive Aktivität gezeigt, die zur Behandlung neurodegenerativer Erkrankungen genutzt werden könnte. Sie können dazu beitragen, die neuronale Funktion und Struktur zu erhalten und möglicherweise das Fortschreiten von Krankheiten wie Alzheimer und Parkinson zu verlangsamen .

Antiviren-Anwendungen

Der Thiazolring ist ein häufiges Merkmal in mehreren antiviralen Medikamenten. Er kann die Virusreplikation und -assemblierung stören, was ihn zu einem nützlichen Bestandteil im Kampf gegen Virusinfektionen macht. Die fragliche Verbindung könnte auf ihre Wirksamkeit gegen bestimmte Viren untersucht werden .

Landwirtschaftliche Chemikalien

Thiazolderivate werden in der Landwirtschaft wegen ihrer fungiziden und herbiziden Eigenschaften eingesetzt. Sie können Feldfrüchte vor Pilzinfektionen schützen und das Unkrautwachstum kontrollieren, was zu einer höheren landwirtschaftlichen Produktivität beiträgt .

Zukünftige Richtungen

The future directions for research on 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the biological and pharmaceutical properties of related compounds , there may be potential for the development of new therapeutic agents.

Wirkmechanismus

Target of Action

The primary targets of the compound 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds , suggesting that 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine may also interact with biological targets.

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine with its targets would depend on the specific biological context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it is plausible that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

The molecular and cellular effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives , this compound could potentially exert a range of effects on cellular functions.

Biochemische Analyse

Biochemical Properties

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine has been found to bind to specific protein targets, affecting their function and stability .

Cellular Effects

The effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation rates. Furthermore, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular responses and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine in laboratory settings have been extensively studied. The compound’s stability and degradation over time are crucial factors that influence its efficacy and safety. Studies have shown that 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biological activities, which need to be considered in long-term studies. Additionally, the compound’s effects on cellular function can change over time, with prolonged exposure leading to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .

Transport and Distribution

The transport and distribution of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-4-5(7)10-6(8-4)9(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVWUNAVVVQDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

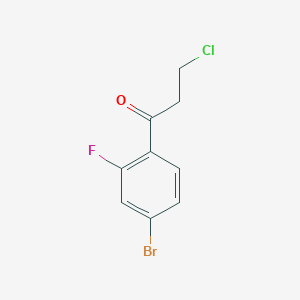

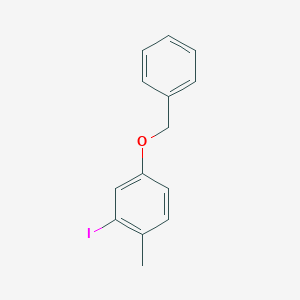

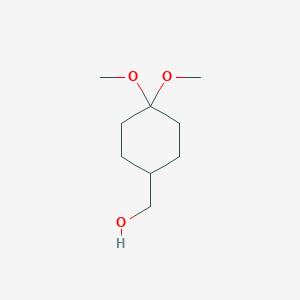

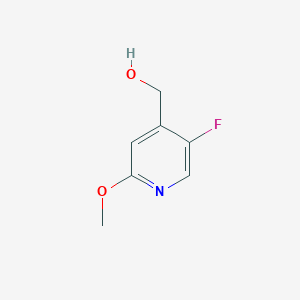

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

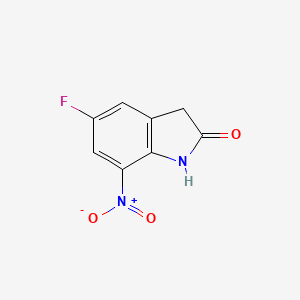

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)

amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)